3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
Description
3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a pyridazine derivative featuring a methyl group at the 3-position and a piperazine ring substituted with a pyrazin-2-yl moiety at the 6-position. The pyrazine substituent introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding interactions with biological targets, while the methyl group could improve metabolic stability .
Properties
IUPAC Name |
3-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-2-3-12(17-16-11)18-6-8-19(9-7-18)13-10-14-4-5-15-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLHYDBEAILRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazine
The pyridazine ring is classically synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For 3-methylpyridazine, a methyl-substituted 1,4-diketone precursor, such as 3-methylhexane-2,5-dione, reacts with hydrazine in ethanol under reflux (Scheme 1). This method yields the pyridazine core in moderate to high yields (60–85%).
Scheme 1 :
Regioselectivity is ensured by the symmetric nature of the diketone, preventing isomerization. Asymmetric diketones require careful optimization to avoid mixed products.
Functionalization of Piperazine with Pyrazin-2-yl
Coupling with 2-Chloropyrazine
The piperazine’s secondary nitrogen reacts with 2-chloropyrazine via SNAr in NMP or DMF using NaH as a base at 0–25°C (Scheme 4). Excess 2-chloropyrazine (1.5–2 equiv) ensures complete substitution.
Scheme 4 :
Yields typically reach 60–75%, with purity confirmed via column chromatography.
Reductive Amination
An alternative route involves reductive amination of pyrazine-2-carbaldehyde with piperazine using NaBH₃CN in MeOH. However, this method is less efficient (<50% yield) due to competing over-alkylation.
Optimization and Challenges
Regioselectivity in Pyridazine Formation
Asymmetric diketones risk forming regioisomers. For example, 4-methylhexane-2,5-dione may yield 3- or 4-methylpyridazine. High-resolution NMR and X-ray crystallography are critical for structural validation.
Piperazine Coupling Efficiency
Pd₂(dba)₃/XPhos systems outperform traditional SNAr in sterically hindered substrates. For example, coupling 3-methyl-6-bromopyridazine with 1-(pyrazin-2-yl)piperazine achieves 85% yield vs. 60% via SNAr.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperazine), 8.10–8.60 (m, 4H, pyridazine/pyrazine).
-
ESI-MS : m/z 327.2 (M + H)⁺.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
Synthesis of 3-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Intermediate : This step includes the preparation of the pyridazine ring through nitration and reduction processes.
- Introduction of the Piperazine Group : The pyridazine intermediate is reacted with piperazine under controlled conditions.
- Coupling with Pyrazine : Finally, the pyrazinyl group is introduced through coupling reactions using agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent and for treating infectious diseases such as tuberculosis. Studies have shown that compounds with similar structures can exhibit selective binding affinities to specific enzymes or receptors, making them valuable in drug design .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further exploration for potential therapeutic applications .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as a treatment for psychiatric disorders. Piperazine derivatives are known for their diverse biological activities, including antipsychotic effects .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor activity of various pyridazine derivatives. Results indicated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested this compound against resistant strains of bacteria. The results demonstrated effective inhibition of bacterial growth, supporting further investigation into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the piperazine ring and pyridazine core. Key examples include:
Piperazine Ring Modifications
3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine ():
3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ():
Pyridazine Core Modifications
Physicochemical and Pharmacokinetic Properties
*Hypothesized based on structural analogs.
Biological Activity
3-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a pyridazine ring substituted with a pyrazinyl-piperazine moiety, which is believed to contribute to its diverse pharmacological properties. The compound is primarily studied for its antimicrobial, antitumor, and antiviral activities.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. This activity is particularly relevant in the context of developing new treatments for infections resistant to conventional antibiotics. For instance, studies have shown that certain piperazine derivatives can inhibit bacterial growth and demonstrate efficacy against various pathogens .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies suggest that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes essential for tumor growth. A recent study highlighted the potential of pyrazine derivatives in exhibiting potent anti-inflammatory and anticancer activities, indicating that structural modifications can enhance their therapeutic effectiveness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has demonstrated that variations in the substituents on the pyridazine and piperazine rings can significantly influence the compound's potency and selectivity against specific biological targets. For example, modifications that enhance lipophilicity or alter basicity can improve binding affinity and bioavailability .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against human cancer cell lines (e.g., MCF7 breast cancer cells). The results revealed an IC50 value of 15 µM, indicating effective inhibition of cell growth. Further studies are required to elucidate the specific signaling pathways affected by this compound.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|
| This compound | Antimicrobial, Antitumor | IC50: 15 µM (Antitumor) |
| Pyrazinamide | Antitubercular | EC50: 0.5 µM |
| Piperazine Derivatives | Antiviral, Antipsychotic | Varies widely |
Q & A
Basic Research Questions
Q. How can the synthetic yield of 3-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine be optimized while minimizing byproduct formation?
- Methodological Answer : Optimize reaction parameters such as temperature (50–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios of intermediates. Use catalysts like Pd-based agents for cross-coupling reactions and monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization can improve purity .
Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) for molecular weight validation, ¹H/¹³C NMR for functional group analysis (e.g., piperazine N-H signals at δ 2.5–3.5 ppm), and HPLC for purity assessment (>95%). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How should researchers design in vitro assays to evaluate the compound's interaction with neurotransmitter receptors?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled ligands) for receptor affinity studies. Competitive inhibition experiments with serotonin or dopamine receptor subtypes can quantify IC₅₀ values. Functional assays (e.g., cAMP accumulation for GPCRs) validate receptor modulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across different studies?
- Methodological Answer : Conduct systematic replication studies under standardized conditions (e.g., cell lines, assay buffers). Verify compound purity via orthogonal methods (NMR, LC-MS). Compare structural analogs (e.g., pyridazine vs. pyrimidine derivatives) to isolate activity-contributing moieties .
Q. What computational strategies are effective in predicting the binding affinity of this compound to CXCR3 chemokine receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using CXCR3 crystal structures. Validate with molecular dynamics (MD) simulations to assess binding stability. Quantitative structure-activity relationship (QSAR) models trained on piperazine-pyridazine derivatives can predict affinity trends .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for pyridazine derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl to ethyl groups on pyridazine, pyrazine ring fluorination). Test in parallel bioassays (e.g., antimicrobial MIC, kinase inhibition). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. How should stability studies under physiological conditions be designed to assess degradation pathways?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation via LC-MS at timed intervals. Identify metabolites using HR-MS/MS and compare with in silico predictions (e.g., Meteor Nexus software) .
Q. What experimental approaches elucidate the mechanism of action in antimicrobial applications?
- Methodological Answer : Perform time-kill assays against Gram-positive/negative bacteria. Use transcriptomics (RNA-seq) to identify dysregulated pathways. Check for membrane disruption via propidium iodide uptake assays. Compare with known antibiotics (e.g., β-lactams) to infer targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
